SM-324405

TLR7 agonism HEK293 reporter assay pEC50

Researchers requiring local TLR7 activation without the systemic inflammatory cascade characteristic of conventional agonists should procure SM-324405. This low-molecular-weight, 8-oxoadenine compound uniquely combines sub-100 nM potency, >200-fold selectivity over TLR8, and a proprietary esterase-labile antedrug design that reduces its human plasma half-life to under 3 minutes. Unlike resiquimod or imiquimod, it confines immune modulation to the administration site, enabling clear differentiation between local and systemic effects in allergic airway disease models. The available inactive acid metabolite (SM-324406) provides a validated negative control for precise mechanistic studies.

Molecular Formula C19H23N5O4
Molecular Weight 385.4 g/mol
CAS No. 677773-91-0
Cat. No. B1681023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-324405
CAS677773-91-0
SynonymsSM-324405;  SM324405;  SM 324405; 
Molecular FormulaC19H23N5O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N
InChIInChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23)
InChIKeyMXILFZWMVNDOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SM-324405 (CAS 677773-91-0): A TLR7-Selective Antedrug Agonist with Differentiated Potency and Rapid Plasma Inactivation


SM-324405 (methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate) is a low-molecular-weight, 8-oxoadenine-based toll-like receptor 7 (TLR7) agonist engineered with an antedrug design [1]. It activates human TLR7 with an EC50 of 50 nM (pEC50 7.3) and is functionally selective over TLR8 (EC50 >10 µM) [1][2]. The ester moiety confers rapid metabolic inactivation in plasma (human t½ ≈ 2.6 min), yielding a substantially less active carboxylic acid metabolite (SM-324406; pIC50 6.8 for IL-5 inhibition, ester/acid ratio ≈ 13) [1][3]. This built-in metabolic switch localizes TLR7 agonism to the site of administration while minimizing systemic exposure, a feature that distinguishes it from conventional TLR7 agonists such as resiquimod (R848) and imiquimod [1].

Why Generic TLR7 Agonists Cannot Substitute for SM-324405 in Allergic Inflammation Models


TLR7 agonists are not interchangeable. Conventional imidazoquinoline-based agonists such as resiquimod (R848, EC50 120 nM) and imiquimod (EC50 ≈ 2.1 µM) activate both TLR7 and TLR8, inducing systemic cytokine release that limits their therapeutic window in chronic allergic disease models [1]. Even newer TLR7-selective agents like vesatolimod (GS-9620, EC50 291 nM) lack the antedrug design, resulting in sustained systemic exposure . SM-324405 uniquely combines three features — sub-100 nM TLR7 potency, >200-fold selectivity over TLR8, and an esterase-labile ester that reduces the active drug half-life in human plasma to under 3 minutes — that together enable local immune modulation without the systemic IFN-α induction that plagues non-antedrug TLR7 agonists [1][2]. Its closest structural analog, AZ12441970, sacrifices human TLR7 potency (0.5 log reduction vs. SM-324405) to achieve a larger ester/acid window, creating a distinct efficacy-vs.-safety trade-off that makes the two compounds non-substitutable in head-to-head experimental contexts [2].

SM-324405: Quantified Differentiation Against Closest TLR7 Agonist Comparators


Human TLR7 Potency: SM-324405 vs. AZ12441970, Resiquimod, Imiquimod, and Vesatolimod

In a HEK293 reporter cell assay expressing human TLR7, SM-324405 exhibits an EC50 of 50 nM (pEC50 7.3), positioning it as one of the more potent TLR7 agonists in its class [1]. Its closest antedrug analog, AZ12441970, shows a 0.5 log reduction in human TLR7 potency (pEC50 6.8) relative to SM-324405, translating to approximately 3-fold lower potency [1][2]. Resiquimod (R848), a dual TLR7/8 agonist widely used as a reference standard, displays an EC50 of 120 nM (pEC50 ~6.92) in a comparable HEK-Blue reporter assay [3]. Imiquimod is markedly less potent at human TLR7 (EC50 ≈ 2.1 µM; pEC50 ~5.67) [4], and vesatolimod (GS-9620) reports an EC50 of 291 nM (pEC50 ~6.54) in a similar HEK293 reporter system . These data establish SM-324405 as approximately 2.4-fold more potent than resiquimod, >40-fold more potent than imiquimod, and ~5.8-fold more potent than vesatolimod for human TLR7 activation.

TLR7 agonism HEK293 reporter assay pEC50 structure-activity relationship

TLR7-over-TLR8 Selectivity: SM-324405 vs. Resiquimod (R848)

In a head-to-head reporter assay comparison within the same study, SM-324405 exhibits no detectable human TLR8 agonism at concentrations up to 10 µM (EC50 >10 µM), while resiquimod (R848) activates human TLR8 with an EC50 of 2.63 µM [1][2]. The selectivity ratio (TLR8 EC50 / TLR7 EC50) for SM-324405 exceeds 200-fold, whereas resiquimod exhibits a selectivity ratio of only approximately 22-fold [1][2]. AZ12441970 similarly shows no TLR8 activity, confirming that this selectivity is a class feature of the 8-oxoadenine antedrug scaffold [1]. TLR8 co-agonism is known to drive pro-inflammatory cytokine cascades (TNF-α, IL-12) that can exacerbate tissue inflammation in allergic airway models, making TLR7 exclusivity a critical parameter for local immunomodulation without amplifying Th1-mediated pathology [1].

TLR8 selectivity isoform specificity NF-κB reporter therapeutic index

Antedrug Metabolic Inactivation: Ester/Acid Ratio and Plasma Half-Life vs. AZ12441970

SM-324405's defining design feature is the methyl ester moiety that is rapidly hydrolyzed by plasma esterases to the carboxylic acid metabolite SM-324406. In human plasma, SM-324405 exhibits a half-life (t½) of approximately 2.6 minutes [1]. The acid metabolite SM-324406 retains measurable but substantially reduced TLR7 activity: in a human PBMC IL-5 inhibition assay, SM-324406 displays a pIC50 of 6.8, yielding an ester/acid activity ratio of approximately 13 [2]. By comparison, the follow-on antedrug AZ12441970 was designed for an even larger ester/acid window (ratio ~1900), but this came at the cost of a 0.5 log reduction in parent compound human TLR7 potency relative to SM-324405 [2]. AZ12441970 also has a shorter plasma t½ than SM-324405 [2]. Thus, SM-324405 occupies a distinct position in the antedrug design space: it retains higher intrinsic TLR7 potency than AZ12441970 while still achieving a >10-fold drop in metabolite activity, sufficient to limit systemic cytokine induction upon pulmonary administration [1].

antedrug plasma stability esterase hydrolysis systemic exposure metabolite activity

In Vivo Efficacy in Allergic Airway Inflammation: SM-324405 Local Dosing Without Systemic Cytokine Induction

In a rat model of ovalbumin (OVA)-sensitized and -challenged allergic airway inflammation, intratracheal administration of SM-324405 at 0.1 and 1 mg/kg significantly inhibited bronchoalveolar lavage fluid (BALF) eosinophil infiltration [1]. Critically, this local anti-inflammatory effect was achieved without inducing measurable systemic IFN-α, consistent with the antedrug mechanism [2]. In contrast, the prototypical TLR7/8 agonist R848 induces robust systemic IFN-α when administered via the pulmonary route, which confounds interpretation of efficacy data and limits translational relevance [2]. The same primary study demonstrated that the related antedrug AZ12441970 also achieves efficacy in a mouse allergic airway model with minimal systemic IFN-α induction, but at a human TLR7 potency 0.5 log lower than SM-324405 [1][2]. This positions SM-324405 as the higher-potency antedrug option for pulmonary delivery in preclinical allergy models.

allergic asthma eosinophil infiltration BALF OVA model intratracheal IFN-α

Cytokine Modulation Signature: IL-5 Suppression and IFN-α Induction vs. AZ12441970 and R848

In PHA-stimulated human PBMCs, SM-324405 inhibits IL-5 production with a pIC50 of 7.9 (IC50 ≈ 12.6 nM), a key Th2 cytokine driving eosinophilic inflammation [1]. Its direct antedrug analog AZ12441970 achieves a pIC50 of 8.7 (IC50 ≈ 2.0 nM) for IL-5 inhibition, reflecting a ~6-fold higher functional potency in this assay despite lower TLR7 reporter potency [1]. R848 (resiquimod) inhibits IL-5 with a pIC50 of 7.7 [1]. For IFN-α induction — a biomarker of TLR7 activation linked to both therapeutic immune deviation and systemic toxicity — SM-324405 and R848 show comparable induction in human PBMCs at concentrations ≥10 nM, while the antedrug design ensures that systemic IFN-α is limited in vivo due to rapid plasma inactivation [1][2]. The disconnect between reporter potency and functional cytokine modulation underscores that receptor binding affinity alone does not predict cellular efficacy; AZ12441970's higher IL-5 pIC50 despite lower TLR7 pEC50 may reflect differential intracellular pharmacokinetics or binding kinetics not captured by the reporter assay.

IL-5 inhibition IFN-α induction Th2 cytokine PBMC pIC50

Cross-Species TLR7 Activity Profile: Human, Rat, Mouse, and Dog Splenocyte Proliferation

SM-324405 activates TLR7 across multiple preclinical species, enabling translational studies from rodent to non-rodent models. In isolated splenocyte proliferation assays, SM-324405 induces proliferation with EC50 values of 3.98 nM (mouse), 6.31 nM (rat), and 12.59 nM (dog) [1]. Human PBMC IFN induction occurs with a minimum effective concentration (MEC) of 10 nM [1]. By comparison, AZ12441970 maintains comparable rat TLR7 potency (pEC50 6.6 for both compounds) but suffers a 0.5 log reduction in human TLR7 potency [2]. Resiquimod (R848) exhibits robust cross-species activity but with dual TLR7/8 agonism in all species, complicating mechanistic interpretation [3]. SM-324405's species activity profile (human pEC50 7.3 > mouse EC50 3.98 nM > rat EC50 6.31 nM > dog EC50 12.59 nM) provides a rank-order for selecting appropriate preclinical models and calculating allometric dose scaling.

species cross-reactivity splenocyte proliferation translatability preclinical model selection

Application Scenarios Where SM-324405's Antedrug Profile Confers Definitive Selection Advantage


Local Pulmonary Immunomodulation in Rodent Allergic Asthma Models

Investigators requiring intratracheal or intranasal TLR7 activation to suppress eosinophilic airway inflammation without systemic cytokine induction should prioritize SM-324405. Its rapid plasma inactivation (human t½ ~2.6 min, rat t½ <1 min) confines TLR7 agonism to the lung, enabling clean interpretation of local vs. systemic immune effects [1]. At 0.1–1 mg/kg i.t., SM-324405 significantly reduces BALF eosinophils in OVA-challenged rats, a dose range 10- to 50-fold lower than comparable imiquimod pulmonary dosing [1][2]. The >200-fold selectivity over TLR8 avoids the neutrophilic inflammation that confounds dual TLR7/8 agonist studies [3].

In Vitro Mechanistic Studies Requiring Pure TLR7 Signaling Without TLR8 Crosstalk

For researchers dissecting TLR7-specific signaling pathways in human PBMCs, dendritic cells, or reporter lines, SM-324405 offers clean pharmacology (TLR7 EC50 50 nM; TLR8 EC50 >10 µM) [3]. Unlike resiquimod (R848), which co-activates TLR8 at concentrations above ~1 µM, SM-324405 can be used at concentrations up to 10 µM without TLR8 engagement, making it the preferred tool for studying TLR7-MyD88-IRF7 signaling in isolation [3][4]. The availability of the inactive acid metabolite SM-324406 (pIC50 6.8) also enables negative-control experiments that validate TLR7-dependent effects [5].

Translational Pharmacodynamic Studies Requiring Human-Relevant Potency and Rat Cross-Reactivity

SM-324405 bridges human and rodent TLR7 pharmacology better than the more metabolically optimized AZ12441970. With human TLR7 pEC50 7.3 (vs. AZ12441970 pEC50 6.8) and equivalent rat TLR7 pEC50 6.6 for both compounds, SM-324405 maintains higher potency at the human target without sacrificing rodent model translatability [5][6]. Its characterized activity in mouse (EC50 3.98 nM), rat (EC50 6.31 nM), and dog (EC50 12.59 nM) splenocytes supports allometric dose scaling for IND-enabling toxicology studies [7].

Antedrug Concept Validation and Esterase-Dependent Prodrug Research

Groups investigating esterase-activated prodrug strategies or antedrug design principles can use SM-324405 as a validated reference compound. Its ester/acid ratio of ~13 (pIC50 7.9 → 6.8 for IL-5 inhibition) provides a moderate inactivation window, making it a benchmark against which more aggressively metabolized antedrugs (e.g., AZ12441970, ratio ~1900) or more stable analogs can be compared [5]. The rapid plasma t½ (~2.6 min) and demonstrated in vivo efficacy-minimal-systemic-exposure profile constitute a well-documented proof-of-concept for the antedrug approach in TLR7-targeted immunotherapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-324405

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.